molecular formula C24H28N4O3 B4495158 3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4495158
M. Wt: 420.5 g/mol
InChI Key: IFLKKRMUFRIQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a quinazoline ring, and various functional groups that contribute to its unique chemical properties.

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA. This information is often obtained through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves multiple steps, including cyclization, substitution, and condensation reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has been reported to be effective in producing piperazine derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxobutan-2-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-4-20(28-22(29)18-9-5-6-10-19(18)25-24(28)31)23(30)27-14-12-26(13-15-27)21-11-7-8-16(2)17(21)3/h5-11,20H,4,12-15H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKKRMUFRIQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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